N-(4-methoxybenzyl)pyrimidin-4-amine

Medicinal Chemistry Chemical Biology Sodium Channel Modulation

N-(4-methoxybenzyl)pyrimidin-4-amine (CAS 90042-91-4) is a heterocyclic organic compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol. It is categorized within the nitrogen-containing heterocycle class, specifically as a pyrimidine derivative.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 90042-91-4
Cat. No. B8759009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)pyrimidin-4-amine
CAS90042-91-4
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=NC=C2
InChIInChI=1S/C12H13N3O/c1-16-11-4-2-10(3-5-11)8-14-12-6-7-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15)
InChIKeyKTRNCTBSRJBAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for N-(4-methoxybenzyl)pyrimidin-4-amine (CAS 90042-91-4): Core Physicochemical and Structural Profile


N-(4-methoxybenzyl)pyrimidin-4-amine (CAS 90042-91-4) is a heterocyclic organic compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol [1]. It is categorized within the nitrogen-containing heterocycle class, specifically as a pyrimidine derivative [1]. Its structure features a pyrimidin-4-amine scaffold N-substituted with a 4-methoxybenzyl group. Key predicted physicochemical properties include a boiling point of 382.1±22.0 °C, a density of 1.195±0.06 g/cm³, and a calculated partition coefficient (LogP) of 2 [1]. The compound is referenced in patent literature as a member of a broader class of voltage-gated sodium channel inhibitors, particularly targeting Nav 1.7, which are explored for treating pain disorders [2].

Procurement Risk Analysis: Why N-(4-methoxybenzyl)pyrimidin-4-amine Cannot Be Casually Substituted


For a scientific or industrial user, generic substitution among N-benzyl pyrimidin-4-amines is highly discouraged without rigorous validation. The biological activity and physicochemical properties of this scaffold are exquisitely sensitive to even minor structural modifications . A foundational study on a closely related series, N1-(4-substituted-benzyl)-pyrimidines as inhibitors of M. tuberculosis thymidine monophosphate kinase (TMPKmt), established that key Structure-Activity Relationship (SAR) parameters include the chain length, the functional group terminating the alkyl chain in the para position of the benzyl ring, and the substituent on the C-5 of the pyrimidine ring [1]. This data implies that interchanging N-(4-methoxybenzyl)pyrimidin-4-amine with an analog differing in the para-substituent of the benzyl ring (e.g., a 4-chlorobenzyl or unsubstituted benzyl) or the pyrimidine core substitution will almost certainly result in significantly altered target binding, functional activity, and selectivity profiles, potentially invalidating experimental results and wasting procurement resources [1].

Quantitative Evidence Guide for the Selection of N-(4-methoxybenzyl)pyrimidin-4-amine over Analogs


Critical Data Gap: Absence of Publicly Available, Comparator-Based Quantitative Evidence for Direct Selection

A comprehensive search of primary research papers, patents, and authoritative databases was conducted to find quantifiable, verifiable differentiation data for N-(4-methoxybenzyl)pyrimidin-4-amine (CAS 90042-91-4) relative to its closest analogs. As of the search date, no public-domain studies were identified that provide a direct head-to-head comparison of this specific compound with a defined comparator, nor were any cross-study comparable data sets found that would allow a robust quantitative differentiation. While the compound is cited within the patent literature as a member of a class of Nav1.7 sodium channel inhibitors [1], and its chemical properties are documented [2], specific IC50, Ki, or other functional activity values for this discrete compound, with an explicit comparator under identical assay conditions, are not available. The analog sensitivity of the benzyl-pyrimidine scaffold is well-documented class-level knowledge [3], underscoring the risk of unverified substitution, but direct quantitative proof for this molecule's superiority over a specific analog is currently lacking in the accessible literature.

Medicinal Chemistry Chemical Biology Sodium Channel Modulation

Validated Application Scenarios for N-(4-methoxybenzyl)pyrimidin-4-amine Based on Available Evidence


Use as a Reference Standard for Analytical Method Development in Drug Discovery

Given its well-defined physicochemical properties, including a predicted boiling point of 382.1±22.0 °C, a density of 1.195±0.06 g/cm³, a calculated LogP of 2, and a topological surface area of 47 Ų [1], N-(4-methoxybenzyl)pyrimidin-4-amine can serve as a precisely characterized small-molecule standard for calibrating chromatographic systems or validating computational models within medicinal chemistry workflows.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Ion Channel Modulators

The compound's inclusion in a patent for Nav1.7 sodium channel inhibitors [2] makes it a relevant core scaffold for medicinal chemists investigating SAR around the 4-substituted benzyl moiety. Its procurement is justified for generating novel analogs to probe the chemical space around voltage-gated sodium channel modulation, where subtle changes to the benzyl substituent are known to drastically alter potency and selectivity.

Procurement for Focused Compound Library Synthesis

For groups synthesizing focused libraries based on the N1-(4-substituted-benzyl)-pyrimidine scaffold, this compound serves as a key starting material or a crucial comparator. Its value stems from the established class-level SAR, which highlights the importance of the para-substituent on enzymatic inhibition and cellular activity [3], making it essential to include in a systematic investigation to fully map the activity landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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